molecular formula C26H27N3O4S B216044 3-benzamido-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide

3-benzamido-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide

Cat. No.: B216044
M. Wt: 477.6 g/mol
InChI Key: SSUZFPSEOBMOFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzamido-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide is a complex organic compound with a molecular formula of C26H27N3O4S. This compound is known for its unique chemical structure, which includes a benzoylamino group, a piperidino sulfonyl group, and a benzamide group. It is used in various scientific research applications due to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzamido-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide typically involves multiple steps. One common method includes the following steps:

    Formation of Benzoylamino Group: The initial step involves the reaction of benzoyl chloride with an amine to form the benzoylamino group.

    Introduction of Piperidino Sulfonyl Group:

    Formation of Benzamide Group: Finally, the benzamide group is formed through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include batch and continuous flow processes, with careful control of temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

3-benzamido-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the benzoylamino or piperidino sulfonyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-benzamido-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide has a wide range of scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-benzamido-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(benzoylamino)-N-(4-{[benzyl(methyl)amino]sulfonyl}phenyl)benzamide
  • 3-(benzoylamino)-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}benzamide
  • 3-(benzoylamino)-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide

Uniqueness

3-benzamido-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and interactions with various molecular targets, making it valuable in research and industrial applications.

Properties

Molecular Formula

C26H27N3O4S

Molecular Weight

477.6 g/mol

IUPAC Name

3-benzamido-N-[4-(4-methylpiperidin-1-yl)sulfonylphenyl]benzamide

InChI

InChI=1S/C26H27N3O4S/c1-19-14-16-29(17-15-19)34(32,33)24-12-10-22(11-13-24)27-26(31)21-8-5-9-23(18-21)28-25(30)20-6-3-2-4-7-20/h2-13,18-19H,14-17H2,1H3,(H,27,31)(H,28,30)

InChI Key

SSUZFPSEOBMOFY-UHFFFAOYSA-N

SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4

Canonical SMILES

CC1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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